hexacosanoyl Coenzyme A (ammonium salt)
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Overview
Description
Hexacosanoyl Coenzyme A (ammonium salt) is a coenzyme derivative of hexacosanoic acid. It is a long-chain fatty acyl-CoA that plays a crucial role in lipid metabolism. This compound is often used in biochemical research to study lipid biosynthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosanoyl Coenzyme A (ammonium salt) is synthesized through the activation of hexacosanoic acid with coenzyme A. The reaction typically involves the use of ATP and Coenzyme A in the presence of specific enzymes such as acyl-CoA synthetase. The reaction conditions often require a buffered aqueous solution and may involve the use of organic solvents like chloroform and methanol .
Industrial Production Methods
Industrial production of hexacosanoyl Coenzyme A (ammonium salt) involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexacosanoyl Coenzyme A (ammonium salt) undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced in certain metabolic pathways.
Substitution: It can participate in acyl transfer reactions, where the hexacosanoyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
ATP: For activation and energy transfer.
NADH/NADPH: For oxidation-reduction reactions.
Major Products
The major products formed from these reactions include:
Acylated lipids: Such as phospholipids and triglycerides.
Energy molecules: Such as ATP and NADH.
Scientific Research Applications
Hexacosanoyl Coenzyme A (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used to study lipid biosynthesis and metabolism.
Biology: Investigates the role of long-chain fatty acids in cellular processes.
Medicine: Explores its potential in treating metabolic disorders and diseases related to lipid metabolism.
Industry: Utilized in the production of specialized lipids and bioactive compounds.
Mechanism of Action
Hexacosanoyl Coenzyme A (ammonium salt) exerts its effects by participating in lipid metabolism. It acts as a substrate for various enzymes involved in the synthesis and degradation of lipids. The molecular targets include acyltransferases and synthetases, which facilitate the transfer of the hexacosanoyl group to other molecules. The pathways involved include fatty acid oxidation and lipid biosynthesis .
Comparison with Similar Compounds
Hexacosanoyl Coenzyme A (ammonium salt) can be compared with other long-chain fatty acyl-CoAs, such as:
Palmitoyl Coenzyme A: A shorter chain acyl-CoA with similar metabolic functions.
Stearoyl Coenzyme A: Another long-chain acyl-CoA with comparable roles in lipid metabolism.
Oleoyl Coenzyme A: An unsaturated long-chain acyl-CoA with distinct biochemical properties.
Hexacosanoyl Coenzyme A (ammonium salt) is unique due to its longer chain length, which influences its role in cellular processes and its interaction with specific enzymes .
Properties
Molecular Formula |
C47H95N10O17P3S |
---|---|
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C47H86N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54;;;/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62);3*1H3 |
InChI Key |
XKPNJROJQZVENY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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